4-AmidinopyridiniumHCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

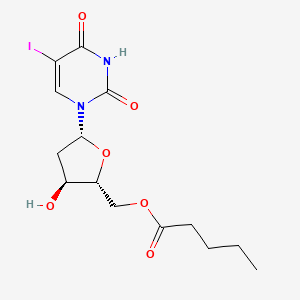

4-Amidinopyridinium hydrochloride is an organic compound with the chemical formula C6H7N3 · HCl. It is a white crystalline solid that is soluble in water and exhibits weakly alkaline properties . This compound is widely used in biomedical research, particularly in the study of angiotensin-converting enzyme inhibitors .

Preparation Methods

4-Amidinopyridinium hydrochloride can be synthesized by reacting 4-amidinopyridine with hydrochloric acid . The specific reaction conditions and operation steps depend on the synthesis scheme. Industrial production methods often involve the reduction of 4-nitropyridine-N-oxide with iron and mineral acids, followed by neutralization and extraction processes .

Chemical Reactions Analysis

4-Amidinopyridinium hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-nitropyridine-N-oxide.

Reduction: Reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid yields 4-amidinopyridine.

Substitution: It can participate in substitution reactions to form derivatives such as 4-acetylaminopyridine.

Common reagents used in these reactions include iron, hydrochloric acid, and acetic acid. The major products formed from these reactions are 4-amidinopyridine and its derivatives .

Scientific Research Applications

4-Amidinopyridinium hydrochloride is extensively used in scientific research due to its ability to inhibit angiotensin-converting enzyme. This makes it valuable in the study of cardiovascular diseases and hypertension . Additionally, it is used as a chemical dye for staining tissue sections and as a pharmaceutical intermediate in the synthesis of other compounds . In medicinal chemistry, derivatives of 4-amidinopyridine have shown potential as antiamnesic and cognition-enhancing drugs .

Mechanism of Action

The mechanism of action of 4-amidinopyridinium hydrochloride involves the inhibition of voltage-gated potassium channels. This prolongs cell membrane depolarization and action potential, leading to increased acetylcholine release at the neuromuscular junction . This mechanism is particularly relevant in the treatment of neurological disorders such as Lambert-Eaton myasthenic syndrome .

Comparison with Similar Compounds

4-Amidinopyridinium hydrochloride can be compared with similar compounds such as 4-aminopyridine, 2,4-diaminopyridine, and 3,4-diaminopyridine. These compounds share similar structural features but differ in their specific applications and potency. For example, 4-aminopyridine is used as a research tool in characterizing potassium channels and as a drug for managing multiple sclerosis symptoms . 2,4-diaminopyridine and 3,4-diaminopyridine are more potent in counteracting the effects of neuromuscular blockers .

Conclusion

4-Amidinopyridinium hydrochloride is a versatile compound with significant applications in biomedical research, medicinal chemistry, and industrial processes. Its unique properties and mechanisms of action make it a valuable tool in the study and treatment of various diseases.

Properties

Molecular Formula |

C12H16Cl2N6 |

|---|---|

Molecular Weight |

315.20 g/mol |

IUPAC Name |

pyridine-4-carboximidamide;dihydrochloride |

InChI |

InChI=1S/2C6H7N3.2ClH/c2*7-6(8)5-1-3-9-4-2-5;;/h2*1-4H,(H3,7,8);2*1H |

InChI Key |

YXRVCYDHRUUPFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(=N)N.C1=CN=CC=C1C(=N)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)

![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)

![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)

![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)